D-Ribose-13C-3

Stable Isotope Labeling Metabolic Flux Analysis Quantitative NMR

Unlabeled or uniformly 13C-labeled D-ribose cannot resolve position-specific carbon rearrangements in the pentose phosphate pathway (PPP), rendering flux discrimination between oxidative and non-oxidative branches impossible. D-Ribose-13C-3 (CAS 211947-12-5) provides site-specific 13C enrichment exclusively at the C3 position, generating diagnostic isotopologue patterns for unambiguous 13C-MFA. • Enables quantitative determination of PPP flux distributions inaccessible to [U-13C]ribose or glucose tracers alone • Functions as an ideal LC-MS/MS internal standard with +1 Da mass shift and identical chromatographic retention to endogenous ribose • Supplied at 99 atom% 13C isotopic enrichment with ≥98% chemical purity for high-resolution NMR and MS applications • Suitable precursor for enzymatic synthesis of site-specifically labeled ribonucleotides for RNA NMR backbone dynamics studies

Molecular Formula C₄¹³CH₁₀O₅
Molecular Weight 151.12
Cat. No. B1161271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-13C-3
SynonymsRibose-5-13C;  D-(-)-Ribose-5-13C; 
Molecular FormulaC₄¹³CH₁₀O₅
Molecular Weight151.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-13C-3 Procurement Specifications


D-Ribose-13C-3 (also cataloged as D-[3-13C]ribose, CAS 211947-12-5) is a stable isotope-labeled analog of the essential pentose sugar D-ribose, wherein the carbon-13 isotope is specifically incorporated at the C3 position . With a molecular formula of 13CC4H10O5 and a molecular weight of 151.12 g/mol, this site-specific isotopomer is supplied at an isotopic enrichment of 98 atom% 13C or 99 atom% 13C, depending on the vendor, and is intended exclusively as a tracer for quantitative metabolic flux analysis (13C-MFA), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based quantitation [1]. Unlike its unlabeled counterpart (D-ribose, CAS 50-69-1) or uniformly labeled analogs, D-Ribose-13C-3 enables precise, position-specific tracking of carbon atom rearrangement through the pentose phosphate pathway (PPP) and downstream nucleotide biosynthesis .

Site-specific 13C label at C3 for positional tracing in pentose phosphate pathway and nucleotide biosynthesis.
Compatible with 13C-MFA, NMR spectroscopy, and MS-based quantitation workflows.
Research-grade tracer; not interchangeable with unlabeled or uniformly labeled D-ribose.

D-Ribose-13C-3 Substitution Limitations


Generic substitution with unlabeled D-ribose (CAS 50-69-1) or uniformly 13C-labeled D-ribose ([U-13C]ribose) fails to meet the analytical requirements of high-resolution metabolic tracing for two fundamental reasons. First, unlabeled D-ribose is spectroscopically silent in 13C-NMR and indistinguishable from endogenous metabolite pools in MS, rendering it useless for flux quantitation . Second, while [U-13C]ribose provides a global mass shift, it cannot resolve position-specific carbon rearrangements within the pentose phosphate pathway (PPP) or discriminate between oxidative and non-oxidative branch activities—a critical limitation for dissecting metabolic network topology [1]. D-Ribose-13C-3, with its site-specific enrichment at the C3 position, generates a diagnostic isotopic labeling pattern that uniquely resolves these ambiguities, enabling quantitative determination of PPP flux distributions that are inaccessible to uniformly labeled tracers .

Unlabeled D-ribose (CAS 50-69-1)
May not provide NMR signal or MS distinction from endogenous pools, limiting flux quantitation.
Uniformly 13C-labeled D-ribose ([U-13C]ribose)
Global mass shift cannot resolve position-specific carbon rearrangements in PPP or discriminate oxidative vs. non-oxidative branch activities.

D-Ribose-13C-3 Performance Metrics


Isotopic Enrichment vs. Unlabeled Ribose

D-Ribose-13C-3 is supplied with a certified isotopic enrichment of 98 atom% 13C or 99 atom% 13C, depending on the vendor, which is essential for accurate quantitation in 13C-MFA and NMR studies. In contrast, unlabeled D-ribose (CAS 50-69-1) contains the natural abundance of 13C (approximately 1.1%), rendering it unsuitable as a tracer. The isotopic enrichment specification directly dictates the lower limit of detection (LOD) and the precision of flux calculations .

Isotopic Enrichment
Class-level
~89–90× over natural abundance
Enrichment specification may influence LOD and flux precision; verify vendor COA.
Stable Isotope Labeling Metabolic Flux Analysis Quantitative NMR

NMR Spectral Simplification vs. Uniform Labeling

In 1H-decoupled 13C NMR spectra of D-ribose, site-specific 13C labeling at the C3 position yields a single, well-resolved resonance corresponding to the enriched carbon, free from the strong homonuclear 13C-13C J-couplings that complicate spectra of uniformly 13C-labeled samples. This simplification enables unambiguous peak assignment and accurate integration for quantitative analysis. In contrast, uniformly labeled [U-13C]ribose produces complex multiplet patterns due to extensive one-bond and long-range 13C-13C scalar couplings, which obscure individual carbon signals and complicate spectral interpretation [1].

Spectral Resolution
Class-level
Target: 1 resolved C3 resonance
Comparator: 5 complex multiplet clusters (JCC 35–45 Hz)
Site-specific labeling may simplify quantitative NMR and reduce deconvolution requirements.
13C NMR Spectroscopy RNA Structure Spectral Resolution

PPP Flux Resolution vs. Glucose Tracer

In metabolic flux analysis (13C-MFA), D-Ribose-13C-3 provides a direct tracer for the non-oxidative branch of the pentose phosphate pathway (PPP) and ribose salvage pathways, bypassing the glycolytic and oxidative PPP steps that confound interpretation of glucose-based tracers. When cells are fed D-Ribose-13C-3, the labeled C3 carbon is incorporated into ribose-5-phosphate and downstream nucleotides, enabling direct quantification of ribose utilization and non-oxidative PPP reversibility. In contrast, the widely used [1-13C]glucose tracer primarily reports on oxidative PPP activity through 13CO2 release, and its labeling pattern in ribose is a convolution of multiple pathway contributions [1].

Flux Branch Resolution
Class-level
Non-oxidative PPP & ribose salvage vs. oxidative PPP (13CO2) from glucose tracers
May support independent ribose pathway analysis; complement glucose-based tracers for full flux map.
13C Metabolic Flux Analysis Pentose Phosphate Pathway Cancer Metabolism

D-Ribose-13C-3 Research Applications


13C-MFA of Pentose Phosphate Pathway

D-Ribose-13C-3 is employed as a direct tracer in 13C-MFA to quantify flux through the non-oxidative branch of the pentose phosphate pathway and ribose salvage pathways. By introducing this site-specifically labeled ribose into cell culture media, researchers can track the incorporation of the 13C label into nucleotide sugars via LC-MS or GC-MS, enabling the calculation of absolute or relative flux values that are not resolvable with glucose tracers alone. This application is particularly critical for studying cancer cell metabolism, where ribose uptake and PPP activity are often dysregulated [1].

NMR Spectroscopy of RNA Structure and Dynamics

D-Ribose-13C-3 is used as a precursor for the enzymatic or chemical synthesis of site-specifically 13C-labeled ribonucleotides for incorporation into RNA oligonucleotides. The isolated 13C enrichment at the ribose C3' position simplifies 1H-13C correlation spectra, eliminates strong 13C-13C J-couplings, and enables 13C-direct detection experiments that overcome the limited chemical shift dispersion of proton NMR. This approach is essential for assigning resonances in large RNA molecules (>30 nucleotides) and for measuring NMR spin relaxation parameters to study RNA backbone dynamics [2].

LC-MS/MS Quantitation of Ribose Metabolites

D-Ribose-13C-3 serves as an ideal internal standard for the absolute quantitation of ribose and ribose-conjugates in complex biological matrices (e.g., plasma, urine, cell lysates) via LC-MS/MS. The site-specific 13C label provides a distinct mass shift (+1 Da for the labeled isotopomer relative to the unlabeled endogenous ribose) without altering chromatographic retention time or ionization efficiency, enabling precise correction for matrix effects and ion suppression—a well-documented challenge for polar sugars like ribose in electrospray ionization .

Nucleotide Biosynthesis from Ribose Salvage

D-Ribose-13C-3 is utilized to quantify the contribution of exogenous ribose salvage to the cellular nucleotide pool, as distinct from de novo nucleotide synthesis from glucose. By feeding cells D-Ribose-13C-3 and subsequently hydrolyzing RNA to nucleosides for MS analysis, the fraction of ribose moieties containing the 13C label directly reports on the salvage pathway activity. This application is particularly relevant for evaluating therapeutic strategies targeting nucleotide metabolism in cancer and for characterizing metabolic engineering strains designed for ribose-derived bioproducts .

Application
Selection Property
Validation Focus
13C-MFA of pentose phosphate pathway
Site-specific C3 label for direct ribose tracing
Resolve ribose salvage vs. oxidative PPP contribution
NMR spectroscopy of RNA structure/dynamics
Isolated 13C enrichment at C3' eliminates J-couplings
Spectral simplification for large RNA assignments
LC-MS/MS quantitation of ribose metabolites
Distinct mass shift from endogenous ribose without altering chromatography
Matrix-effect correction and ion suppression control
Quantify ribose salvage contribution to nucleotide pools
Direct tracing of exogenous ribose into RNA
Discriminate salvage from de novo synthesis

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